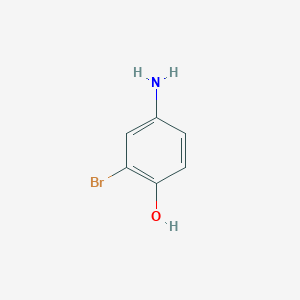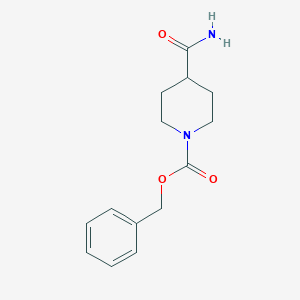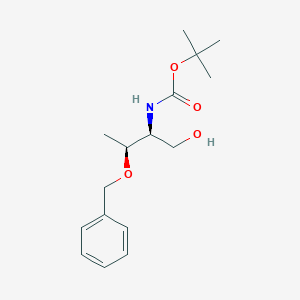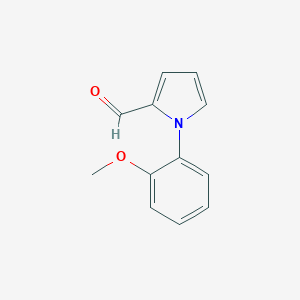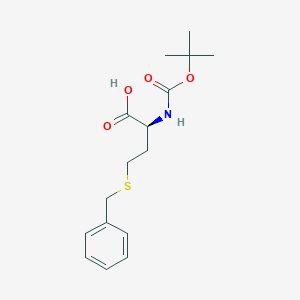
3-Amino-4-(Trifluormethyl)pyridin
Übersicht
Beschreibung
3-Amino-4-(trifluoromethyl)pyridine is a reactant used in the preparation of pyridinyl salicylamides with antimycobacterial activity . It is a pyridine derivative .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Amino-4-(trifluoromethyl)pyridine, has been reported in several studies. The synthesis involves a stepwise liquid-phase/vapor–phase process . A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines under treatment with TFAA is also disclosed .Chemical Reactions Analysis
The chemical reactions involving 3-Amino-4-(trifluoromethyl)pyridine are complex and varied. For instance, it is used as a reactant in the preparation of pyridinyl salicylamides with antimycobacterial activity . It is also involved in a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Physical And Chemical Properties Analysis
3-Amino-4-(trifluoromethyl)pyridine has a molecular weight of 162.11 . Its physical state at 20 degrees Celsius is not specified in the search results . It is also used to improve amyloid detection in the brain during MRI .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
3-Amino-4-(Trifluormethyl)pyridin: ist ein Schlüsselzwischenprodukt bei der Synthese von Pflanzenschutzmitteln. Seine Derivate werden hauptsächlich bei der Entwicklung von Pestiziden und Herbiziden eingesetzt, da sie aufgrund der Trifluormethylgruppe einzigartige physikalisch-chemische Eigenschaften aufweisen . So trägt es beispielsweise zur Entstehung von Verbindungen wie Fluazifop-Butyl bei, einem selektiven Herbizid, das zur nachemergenten Bekämpfung von Grasunkräutern in breitblättrigen Kulturen eingesetzt wird .
Pharmazeutische Industrie
In der pharmazeutischen Chemie dient diese Verbindung als Baustein für Arzneimittel. Die Trifluormethylgruppe ist dafür bekannt, die biologische Aktivität und metabolische Stabilität von Medikamenten zu verbessern. Sie wurde in mehrere von der FDA zugelassene Medikamente integriert, was ihre Bedeutung bei der Arzneimittelentwicklung zeigt .
Materialwissenschaften
Die Derivate der Verbindung werden bei der Synthese von fortschrittlichen Materialien wie metallorganischen Gerüststrukturen (MOFs) eingesetzt. MOFs sind poröse Materialien mit großen Oberflächen, die sie für Anwendungen in der Gasspeicherung, -trennung und -katalyse geeignet machen .
Elektronik
In der Elektronikindustrie werden Derivate von this compound bei der Herstellung von Flüssigkristallen und elektronischen Chemikalien eingesetzt. Die Trifluormethylgruppe kann die elektronischen Eigenschaften von Materialien beeinflussen, was für die Entwicklung neuer elektronischer Geräte entscheidend ist .
Umweltwissenschaften
Die Umweltanwendungen dieser Verbindung sind mit ihrer Rolle in Pflanzenschutzmitteln verbunden. Sie trägt zur Entwicklung von umweltfreundlicheren Pestiziden mit verbesserter Wirksamkeit und geringerer Toxizität bei und trägt so zu nachhaltigen landwirtschaftlichen Praktiken bei .
Analytische Chemie
In der analytischen Chemie werden Derivate von this compound als Reagenzien und Zwischenprodukte bei chemischen Synthesen verwendet. Sie sind an Reaktionen wie der Metallierung und der Herstellung von Aminopyridinen beteiligt, die für die Herstellung verschiedener analytischer Standards und Testmaterialien unerlässlich sind .
Biochemie
Die Verbindung findet Anwendung in der Biochemie, wo sie aufgrund ihrer strukturellen Ähnlichkeit mit Pyridin-basierten Biomolekülen zur Untersuchung der Enzyminhibition und Rezeptorbindung eingesetzt wird. Sie hilft, die biochemischen Pfade zu verstehen und Inhibitoren für bestimmte Enzyme zu entwickeln .
Landwirtschaft
Über Pflanzenschutzmittel hinaus werden die Derivate dieser Verbindung in Bezug auf ihr Potenzial zur Verbesserung der Widerstandsfähigkeit und des Ertrags von Pflanzen untersucht. Sie werden auf ihre Rolle in der Pflanzenwachstumsregulation und der Stressantwort untersucht, was für die Steigerung der landwirtschaftlichen Produktivität unerlässlich ist .
Wirkmechanismus
Target of Action
3-Amino-4-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-Amino-4-(trifluoromethyl)pyridine involves its interaction with organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-4-(trifluoromethyl)pyridine are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in 3-Amino-4-(trifluoromethyl)pyridine contribute to its biological activities .
Pharmacokinetics
It is known that the compound should be stored under inert gas at room temperature
Result of Action
The result of the action of 3-Amino-4-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The action of 3-Amino-4-(trifluoromethyl)pyridine is influenced by environmental factors such as temperature and the presence of inert gas . These factors can affect the stability and efficacy of the compound. For example, it is recommended to store the compound under inert gas at room temperature to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Amino-4-(trifluoromethyl)pyridine, are expected to have many novel applications in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Biochemische Analyse
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Amino-4-(trifluoromethyl)pyridine in laboratory settings are not well studied. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-Amino-4-(trifluoromethyl)pyridine within cells and tissues are not well characterized. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROFUWWORPKKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371046 | |
| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-80-5 | |
| Record name | 3-Amino-4-trifluoromethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




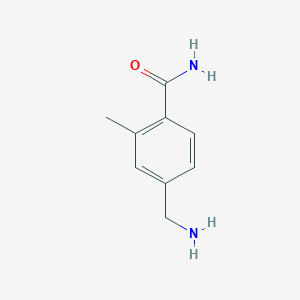

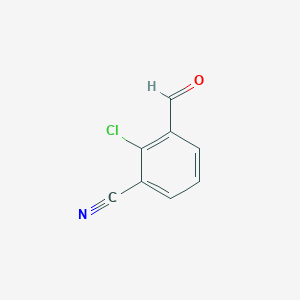
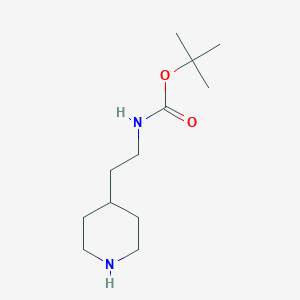

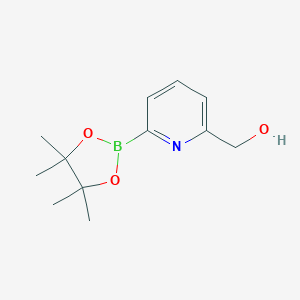
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
